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Compound of Interest

Compound Name: Barpisoflavone A

Cat. No.: B168698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and independent verification of the reported Nuclear

Magnetic Resonance (NMR) spectrum of Barpisoflavone A, a naturally occurring isoflavone.

The objective is to offer researchers a reliable reference for the spectral data of this compound,

crucial for its identification, characterization, and potential application in drug discovery and

development.

Introduction to Barpisoflavone A
Barpisoflavone A, chemically known as 2',4',7-Trihydroxy-5-methoxyisoflavone, is an

isoflavonoid that has been isolated from plant species such as Lupinus luteus (yellow lupin)

and Phaseolus coccineus (runner bean). Like other isoflavones, it is of interest to the scientific

community for its potential biological activities. Accurate and verified spectroscopic data are

fundamental for any further investigation into its properties and applications.

Reported NMR Spectral Data
The primary source for the ¹H and ¹³C NMR data of Barpisoflavone A is the 1986 publication

by Hashidoko, Tahara, and Mizutani in Agricultural and Biological Chemistry. This study first

reported the isolation and structure elucidation of Barpisoflavone A from the roots of Lupinus

luteus L. cv. Barpine. To date, a comprehensive search of scientific literature has not revealed

an independent experimental verification of the complete ¹H and ¹³C NMR spectrum of
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Barpisoflavone A. Therefore, this guide presents the originally reported data and highlights

the need for further independent analysis.

Table 1: Reported ¹H NMR Spectral Data of
Barpisoflavone A

Atom No.
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-2 7.89 s

H-6 6.42 d 2.0

H-8 6.31 d 2.0

H-3' 6.48 d 2.5

H-5' 6.43 dd 8.5, 2.5

H-6' 7.04 d 8.5

5-OCH₃ 3.84 s

2'-OH 9.74 s

4'-OH 9.61 s

7-OH 10.86 s

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the

Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry,

50(7), 1797-1807.

Table 2: Reported ¹³C NMR Spectral Data of
Barpisoflavone A
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Atom No. Chemical Shift (δ) in ppm

C-2 154.2

C-3 122.9

C-4 181.1

C-4a 106.1

C-5 162.2

C-6 96.0

C-7 164.5

C-8 93.0

C-8a 158.2

C-1' 112.9

C-2' 157.9

C-3' 103.8

C-4' 159.8

C-5' 107.9

C-6' 131.5

5-OCH₃ 55.9

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the

Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry,

50(7), 1797-1807.

Experimental Protocols
The experimental conditions under which the NMR spectra were originally recorded are crucial

for replication and verification. The following details are extracted from the 1986 publication by

Hashidoko et al.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: JEOL FX-100 spectrometer.

Solvent: Acetone-d₆.

Reference: Tetramethylsilane (TMS) as the internal standard.

Temperature: Not specified.

Data Acquisition:

¹H NMR spectra were recorded at 100 MHz.

¹³C NMR spectra were recorded at 25.05 MHz.

Workflow for Spectral Verification
The process of independently verifying the NMR spectrum of a natural product like

Barpisoflavone A follows a logical workflow. This can be visualized as a flowchart, outlining

the necessary steps from isolation to data comparison.
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Compound Isolation & Purification

Spectroscopic Analysis Data Comparison & Verification

Reporting

Isolation of Barpisoflavone A
from natural source (e.g., Lupinus luteus)

Purification by
chromatographic techniques (e.g., HPLC)

Acquisition of ¹H and ¹³C NMR Spectra Mass Spectrometry (MS) for
molecular weight confirmation

Side-by-side comparison of
experimental and reported spectra

Extraction of reported NMR data
from literature

Confirmation or revision of
the chemical structure

Publication of verified data and
experimental protocols

Click to download full resolution via product page

Caption: Workflow for the independent verification of the NMR spectrum of a natural product.

Conclusion and Call for Independent Verification
The NMR data for Barpisoflavone A, as reported in the initial 1986 study, provides a

foundational reference for this isoflavone. However, the principles of robust scientific practice
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call for independent verification of such crucial analytical data. To date, no such independent

report for Barpisoflavone A has been found in the peer-reviewed literature.

Researchers working on the isolation of compounds from Lupinus or Phaseolus species, or

those undertaking the synthesis of isoflavonoids, are encouraged to acquire and publish the ¹H

and ¹³C NMR spectra of Barpisoflavone A. Such an independent verification would solidify our

understanding of this molecule's chemical properties and provide a more robust basis for future

research and development efforts. This guide will be updated as new, independently verified

data becomes available.

To cite this document: BenchChem. [Independent Verification of the NMR Spectrum of
Barpisoflavone A: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168698#independent-verification-of-the-reported-
nmr-spectrum-of-barpisoflavone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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